Direct Anti-HIV-1 Potency Comparison: Neoaureothin vs. Aureothin
In a direct head-to-head anti-HIV screening, neoaureothin demonstrated significantly greater antiviral potency than its direct analog, aureothin. The study quantified this difference, showing that neoaureothin's half-maximal inhibitory concentration (IC50) against HIV-1 replication was more than twice as potent [1].
| Evidence Dimension | Anti-HIV-1 replication inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2.2 ± 0.06 nM |
| Comparator Or Baseline | Aureothin: 5.3 ± 0.40 nM |
| Quantified Difference | Neoaureothin is 2.4-fold more potent (lower IC50) than aureothin |
| Conditions | In vitro anti-HIV screening in MT-4 cells |
Why This Matters
This direct quantitative comparison provides a clear justification for selecting neoaureothin over aureothin in antiviral drug discovery programs targeting HIV, where superior potency at a lower concentration is a critical selection criterion.
- [1] Herrmann A, Roesner M, Werner T, et al. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin. Sci Rep. 2020;10:1326. doi:10.1038/s41598-020-57843-9 View Source
